1-(4-Iodo-2-methylphenyl)thiourea 1-(4-Iodo-2-methylphenyl)thiourea
Brand Name: Vulcanchem
CAS No.:
VCID: VC0221720
InChI: InChI=1S/C8H9IN2S/c1-5-4-6(9)2-3-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12)
SMILES: CC1=C(C=CC(=C1)I)NC(=S)N
Molecular Formula: C8H9IN2S
Molecular Weight: 292.138

1-(4-Iodo-2-methylphenyl)thiourea

CAS No.:

Cat. No.: VC0221720

Molecular Formula: C8H9IN2S

Molecular Weight: 292.138

* For research use only. Not for human or veterinary use.

1-(4-Iodo-2-methylphenyl)thiourea -

Specification

Molecular Formula C8H9IN2S
Molecular Weight 292.138
IUPAC Name (4-iodo-2-methylphenyl)thiourea
Standard InChI InChI=1S/C8H9IN2S/c1-5-4-6(9)2-3-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12)
Standard InChI Key FESNYKGTAJJMOU-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)I)NC(=S)N

Introduction

Chemical Identity and Structure

Molecular Identification

1-(4-Iodo-2-methylphenyl)thiourea, identified in the PubChem database with CID 82030678, is an aromatic thiourea derivative with the molecular formula C8H9IN2S . This compound features a thiourea moiety (NH-C(=S)-NH2) connected to a benzene ring with two key substituents: an iodine atom at the para position (position 4) and a methyl group at the ortho position (position 2) . This specific substitution pattern creates a distinctive molecular architecture that influences its chemical behavior and potential applications.

The compound is known by several synonyms, including:

  • (4-iodo-2-methylphenyl)thiourea

  • N-(4-iodo-2-methylphenyl)thiourea

  • STL505995

  • AKOS022236673

Structural Characteristics

The structural representation of 1-(4-Iodo-2-methylphenyl)thiourea can be described using standard chemical notation systems:

  • IUPAC Name: (4-iodo-2-methylphenyl)thiourea

  • InChI: InChI=1S/C8H9IN2S/c1-5-4-6(9)2-3-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12)

  • SMILES: CC1=C(C=CC(=C1)I)NC(=S)N

The molecule possesses a relatively planar aromatic ring with the thiourea group likely adopting conformations that allow for potential intramolecular hydrogen bonding. The positioning of the iodine atom at para position and methyl group at ortho position creates an asymmetric electron distribution that influences the compound's reactivity and binding properties.

Physicochemical Properties

The key physicochemical properties of 1-(4-Iodo-2-methylphenyl)thiourea are summarized in Table 1:

PropertyValueSource
Molecular Weight292.14 g/mol
Molecular FormulaC8H9IN2S
Physical StateSolid (presumed)Inferred from structure
Hydrogen Bond Donors2 (NH groups)Structural analysis
Hydrogen Bond Acceptors1 (S atom)Structural analysis
Log P (estimated)~2.5-3.0Comparable to related structures
Topological Polar Surface Area~60-70 ŲEstimated from functional groups

The compound's thiourea functional group enables hydrogen bonding capabilities through the NH groups, influencing its solubility profile and intermolecular interactions. The iodine substituent, being a heavy halogen atom, contributes significantly to the molecular weight and affects the compound's physical properties.

Synthesis Methods and Reaction Pathways

Reaction Conditions and Considerations

The synthesis of 1-(4-Iodo-2-methylphenyl)thiourea requires careful control of reaction conditions to ensure high yield and purity. Table 2 outlines the general reaction conditions typically employed for related thiourea syntheses:

Reaction StepReagentsConditionsConsiderations
Isothiocyanate FormationThiophosgene or CS₂/DCC0-25°C, inert atmosphereHighly toxic reagents require careful handling
Thiourea FormationNH₃ or NH₄OH25-60°C, polar solventControl of temperature to prevent side reactions
PurificationVarious solventsRecrystallization or column chromatographySelection of appropriate solvent system is crucial

These synthetic approaches must account for the reactivity of both the iodine substituent and the thiourea functional group to prevent unwanted side reactions and maximize yield.

Chemical Reactivity and Properties

Functional Group Reactivity

The chemical reactivity of 1-(4-Iodo-2-methylphenyl)thiourea is determined by its key functional groups:

  • The thiourea moiety (NH-C(=S)-NH₂) serves as both a nucleophile and an electrophile, depending on reaction conditions

  • The C=S (thiocarbonyl) group can participate in nucleophilic addition reactions

  • The NH groups can act as hydrogen bond donors and participate in acid-base reactions

  • The aryl-iodide bond provides a site for various metal-catalyzed coupling reactions

Stability Considerations

Understanding the stability profile of 1-(4-Iodo-2-methylphenyl)thiourea is essential for proper handling and storage. Several factors influence its stability:

  • The thiourea group may be susceptible to oxidation, particularly under harsh conditions

  • The C-I bond could undergo photolytic cleavage under UV irradiation

  • Under strongly basic conditions, deprotonation of the NH groups might occur

  • Prolonged exposure to high temperatures may lead to decomposition or rearrangement

Proper storage typically involves keeping the compound in a cool, dry place protected from light and moisture to maintain its chemical integrity.

Structural Comparisons and Relationships

Related Compounds

Several compounds share structural similarities with 1-(4-Iodo-2-methylphenyl)thiourea, each exhibiting unique properties based on their specific substituent patterns. Table 3 presents a comparison of related compounds:

CompoundStructural DifferenceExpected Property Differences
1-(4-Bromophenyl)thioureaBromine instead of iodine; no methyl groupLower molecular weight; similar but reduced reactivity in coupling reactions
N-(4-Methylphenyl)thioureaNo iodine; methyl at para positionSignificantly different electronic properties; not suitable for halogen-based coupling
1-(4-Iodophenyl)thioureaNo methyl groupLess steric hindrance; different electronic distribution
[(4-iodophenyl)methylideneamino]thioureaContains an additional imine linkageDifferent reactivity profile; additional functional group for transformations

These structural relationships provide valuable insights into how modifications to the core structure might influence chemical behavior and potential applications.

Electronic and Steric Effects

The substituents in 1-(4-Iodo-2-methylphenyl)thiourea create specific electronic and steric effects that influence its properties:

  • The iodine atom functions as an electron-withdrawing group through inductive effects

  • The methyl group provides electron-donating effects through hyperconjugation

  • The ortho-positioning of the methyl group introduces steric constraints that may affect the orientation of the thiourea group

  • The para-positioning of iodine relative to the thiourea attachment creates electronic polarization across the aromatic ring

These effects collectively determine the compound's reactivity patterns and interaction capabilities in various chemical environments.

Research Status and Future Directions

Current Research Status

  • Development of novel synthetic methodologies for efficiently preparing functionalized thioureas

  • Investigation of thiourea derivatives as potential pharmaceutical agents

  • Exploration of halogenated thioureas in catalysis applications

  • Studies on the coordination chemistry of thiourea derivatives with transition metals

Future Research Directions

Based on its structural features and the current trends in thiourea chemistry, several promising research directions for 1-(4-Iodo-2-methylphenyl)thiourea can be identified:

  • Comprehensive structure-activity relationship studies to optimize potential biological activities

  • Development of novel synthetic transformations utilizing this compound as a platform

  • Investigation of its behavior in supramolecular assemblies through hydrogen bonding networks

  • Exploration of its potential in emerging application areas such as photocatalysis or molecular recognition

  • Evaluation of its capability to function as an organocatalyst in various organic transformations

Analytical Considerations

Identification and Characterization Methods

The identification and characterization of 1-(4-Iodo-2-methylphenyl)thiourea typically employ several analytical techniques:

  • Spectroscopic methods:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and potentially ¹⁵N)

    • Infrared (IR) spectroscopy with characteristic absorption bands for the C=S and N-H stretching vibrations

    • Mass spectrometry to confirm molecular weight and fragmentation patterns

  • Chromatographic methods:

    • High-Performance Liquid Chromatography (HPLC) for purity determination

    • Thin-Layer Chromatography (TLC) for reaction monitoring and purity assessment

  • Structural analysis:

    • X-ray crystallography for definitive structural confirmation if crystalline

    • Computational methods to predict conformational preferences

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